molecular formula C8H6F2O B084162 2',6'-Difluoroacetophenone CAS No. 13670-99-0

2',6'-Difluoroacetophenone

Cat. No. B084162
M. Wt: 156.13 g/mol
InChI Key: VGIIILXIQLXVLC-UHFFFAOYSA-N
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Patent
US04438271

Procedure details

2,6-Difluorobenzonitrile (20.0 g, 0.14 mol) is dissolved in anhydrous diethyl ether (30 ml) and methyl magnesium bromide (154 ml of a 2.8 M solution, 0.43 mol) is added. The whole is warmed to reflux (35° C.) overnight (16 hrs.). Then the reaction mixture is quenched in ice-water (150 ml). The resultant mixture is heated to 75° C. for 3 hours and cooled. Pure product is then extracted from the mixture using methylene chloride (17.2 g, 76.7%).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:9]=[CH:8][CH:7]=[C:6]([F:10])C=1C#N.[CH3:11][Mg]Br.C([O:16][CH2:17][CH3:18])C>>[CH3:11][C:17]([C:18]1[C:2]([F:1])=[CH:9][CH:8]=[CH:7][C:6]=1[F:10])=[O:16]

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
FC1=C(C#N)C(=CC=C1)F
Name
Quantity
30 mL
Type
reactant
Smiles
C(C)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Mg]Br
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
35 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The whole is warmed
CUSTOM
Type
CUSTOM
Details
Then the reaction mixture is quenched in ice-water (150 ml)
TEMPERATURE
Type
TEMPERATURE
Details
The resultant mixture is heated to 75° C. for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
EXTRACTION
Type
EXTRACTION
Details
Pure product is then extracted from the mixture

Outcomes

Product
Name
Type
Smiles
CC(=O)C1=C(C=CC=C1F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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